OPB-31121 -

OPB-31121

Catalog Number: EVT-255971
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
OPB-31121 is an orally bioavailable inhibitor of signal transducer and activator of transcription 3 (STAT3), with potential antineoplastic activity. OPB-31121 inhibits the phosphorylation of STAT3, which prevents binding of STAT3 to DNA sequences on a variety of STAT3-responsive promoters and may result in the inhibition of STAT3-mediated transcription and, potentially, the inhibition of tumor cell proliferation. STAT3 is constitutively activated in a variety of cancers, contributing to the loss of cell growth control and neoplastic transformation.
Source and Classification

OPB-31121 was identified by Otsuka Pharmaceutical Co., Ltd. as part of a broader initiative to discover small molecule inhibitors targeting STAT proteins. The compound belongs to a class of drugs aimed at disrupting aberrant signaling pathways involved in cancer progression. It is classified as a small molecule inhibitor specifically targeting the phosphorylation state of STAT3 and STAT5 without affecting upstream kinases such as Janus kinases (JAKs) .

Synthesis Analysis

Methods and Technical Details

The synthesis of OPB-31121 involves several chemical reactions that are optimized for yield and purity. Although the exact synthetic pathway details are proprietary, the general approach includes:

  1. Initial Compound Design: Utilizing structure-activity relationship studies to identify lead compounds with desired pharmacological profiles.
  2. Chemical Synthesis: Employing standard organic synthesis techniques such as coupling reactions, protection-deprotection strategies, and purification methods like chromatography.
  3. Characterization: The synthesized compound undergoes characterization using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its structure and purity.

The synthesis process emphasizes the need for high bioavailability and stability in physiological conditions, which is critical for oral administration .

Molecular Structure Analysis

Structure and Data

The molecular structure of OPB-31121 features a core that allows for interaction with the SH2 domain of STAT3, inhibiting its phosphorylation. The structural formula can be represented as follows:

  • Molecular Formula: CX_{X}HY_{Y}NZ_{Z}OW_{W} (exact values depend on specific atom counts).
  • Molecular Weight: Approximately 400 Da (exact weight may vary based on the specific molecular structure).

Key structural characteristics include:

  • Functional Groups: Presence of specific functional groups that enhance binding affinity to target proteins.
  • Three-Dimensional Configuration: The spatial arrangement is crucial for effective interaction with the target site on STAT3 .
Chemical Reactions Analysis

Reactions and Technical Details

OPB-31121 primarily participates in biochemical interactions rather than traditional chemical reactions. Its mechanism involves:

  1. Inhibition of Phosphorylation: By binding to the SH2 domain of STAT3, OPB-31121 prevents the phosphorylation at tyrosine residues essential for STAT3 activation.
  2. Impact on Downstream Signaling: This inhibition leads to decreased transcriptional activity of genes promoting cell proliferation and survival.

The compound has been shown to selectively inhibit phosphorylated forms of STAT3 and STAT5 without affecting upstream signaling pathways, making it a targeted therapeutic agent .

Mechanism of Action

Process and Data

The mechanism by which OPB-31121 exerts its effects involves several key steps:

  1. Binding: OPB-31121 binds selectively to the SH2 domain of activated STAT3.
  2. Inhibition of Phosphorylation: This binding prevents further phosphorylation by upstream kinases such as JAKs, effectively blocking the activation signal.
  3. Reduction in Nuclear Translocation: The compound inhibits the translocation of phosphorylated STAT3 into the nucleus, thereby reducing its ability to initiate transcription of target genes involved in oncogenesis.

Studies indicate that this compound effectively reduces tumor cell viability in various cancer models by disrupting these critical signaling pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of OPB-31121 include:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water, which may affect bioavailability.

Chemical properties include:

  • Stability: Stable under standard laboratory conditions but may require specific storage conditions to maintain efficacy.
  • pH Sensitivity: Activity may vary with pH, necessitating formulation considerations for oral delivery.

These properties are essential for determining the appropriate dosage forms and routes of administration .

Applications

Scientific Uses

OPB-31121 is primarily investigated for its potential applications in oncology:

  1. Cancer Treatment: It is being evaluated in clinical trials for patients with advanced solid tumors, particularly those resistant to existing therapies.
  2. Research Tool: As a selective inhibitor of STAT3 signaling, it serves as a valuable tool in research settings to study the role of this pathway in cancer biology.

The ongoing studies aim to establish its safety profile, optimal dosing regimens, and efficacy against various malignancies .

Introduction to STAT3 as a Therapeutic Target in Oncogenesis

Role of STAT3 in Tumorigenesis and Metastatic Pathways

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor constitutively activated in >70% of human cancers, driving oncogenesis through multiple mechanisms. Upon phosphorylation at tyrosine residue 705 (Y705) by upstream kinases (JAKs, Src, EGFR), STAT3 forms homodimers that translocate to the nucleus, binding to specific promoter sequences (GAS elements: TT(N5)AA) to regulate target genes. These genes orchestrate hallmark cancer processes [2] [5] [8]:

  • Cell Survival & Proliferation: STAT3 upregulates Bcl-2, Bcl-xL, Mcl-1 (anti-apoptotic proteins), Cyclin D1 (cell cycle progression), and c-Myc (proliferation) [2] [8].
  • Metastasis & Angiogenesis: STAT3 directly induces VEGF (angiogenesis), MMP-2/9 (extracellular matrix degradation), and Twist/ZEB1 (epithelial-mesenchymal transition) [2] [9].
  • Immune Evasion: In tumor microenvironments, STAT3 suppresses dendritic cell maturation, promotes T-regulatory cells, and upregulates IL-10, TGF-β, and PD-L1, creating an immunosuppressive niche [4] [5].
  • Cancer Stemness: STAT3 maintains stem-like properties by activating Nanog, Oct-4, and Sox2, enhancing therapy resistance and recurrence [8] [9].

Table 1: Key STAT3 Target Genes in Oncogenesis

FunctionTarget GenesBiological Impact
Anti-apoptosisBcl-2, Bcl-xLEvasion of programmed cell death
ProliferationCyclin D1, c-MycUncontrolled cell division
AngiogenesisVEGF, HIF-1αNew blood vessel formation for tumor growth
MetastasisMMP-2, MMP-9Tissue invasion and distant colonization
Immune SuppressionIL-10, PD-L1Inhibition of anti-tumor immune surveillance

Challenges in Targeting Transcription Factors for Anticancer Therapy

STAT3 exemplifies the historical "undruggability" of transcription factors due to:

  • Structural Complexity: STAT3 activation requires SH2 domain-mediated dimerization, nuclear translocation, and DNA binding—processes relying on protein-protein interactions rather than enzymatic activity [3] [8].
  • Redundancy in Signaling: Upstream kinases (JAK, Src) and cytokines (IL-6) can reactivate STAT3 despite inhibition of individual pathways [4] [7].
  • Tissue-Specific Toxicity: STAT3 knockout is embryonically lethal in mice, implying that systemic inhibition risks disrupting normal immune function and tissue homeostasis [8] [10].
  • Compensatory Phosphorylation: Non-canonical STAT3 activation via serine 727 (S727) phosphorylation supports mitochondrial metabolism, complicating Y705-focused inhibition [9] [10].

Emergence of OPB-31121 as a Novel STAT3 Inhibitor

OPB-31121 is a first-in-class small molecule STAT3 inhibitor designed to overcome these challenges. Precedence existed for upstream kinase inhibitors (e.g., JAK blockers), but their indirect effects often failed to fully suppress STAT3 activity. OPB-31121 was identified through high-throughput screening as a compound that directly binds the SH2 domain of STAT3, preventing phosphorylation and dimerization [1] [3] [7]. Early preclinical studies demonstrated its unique mechanism:

  • Unlike kinase inhibitors, OPB-31121 does not inhibit JAK1-3, Src, or EGFR kinases at pharmacologically relevant concentrations [7].
  • It exhibits selective affinity for STAT3 over other STAT isoforms (STAT1, STAT5), reducing off-target transcriptional effects [1].
  • OPB-31121 showed potent activity against STAT3-dependent hematologic malignancies (leukemia, myeloma) and solid tumors (gastric, colon) in xenograft models, positioning it as a promising clinical candidate [6] [7].

Table 2: Mechanism Comparison of STAT3 Inhibitors

Inhibitor TypeExampleTarget SiteAffinity (Kd)Limitations
SH2 Domain BindersOPB-31121STAT3 SH2 domain10 nMHigh; unique binding site
Upstream Kinase InhRuxolitinib (JAK)JAK1/JAK22–18 nMReactivation via alternate kinases
Decoy OligonucleotidesAZD9150STAT3 mRNAN/APoor cellular uptake
Peptide InhibitorsPY*LKTKPhosphotyrosine binding~100 µMLow stability and bioavailability

Properties

Product Name

OPB-31121

Synonyms

OPB31121; OPB-31121; OPB 31121;;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.